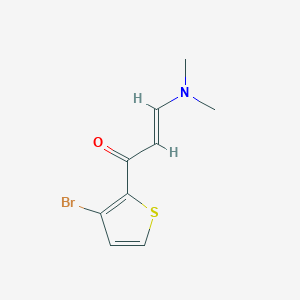
1-Bromo-1-pentyne
Vue d'ensemble
Description
1-Bromo-1-pentyne , also known as 1-bromopent-1-yne , is an organic compound with the chemical formula C5H7Br . It falls under the category of alkyl halides and contains a bromine atom attached to a pentynyl (triple bond) carbon. The compound is colorless and has a pungent odor .
Synthesis Analysis
This compound can be synthesized through various methods, including halogenation of 1-pentyne using hydrogen bromide (HBr) . The reaction proceeds via electrophilic addition of HBr across the triple bond, resulting in the formation of the bromoalkyne .
Molecular Structure Analysis
The molecular structure of this compound consists of a linear carbon chain with a terminal bromine atom. The triple bond between the carbon atoms imparts rigidity to the molecule. The IUPAC name for this compound is This compound .
Applications De Recherche Scientifique
Cyclization Reactions
1-Bromo-1-pentyne has been used in base-promoted intramolecular cyclization reactions. For example, bromoacetylenic alcohol derivatives, including 5-Bromo-2,3-epoxy-4-pentyn-1-ol, undergo cyclization under mildly basic conditions or with a catalytic amount of base (Grandjean, Pale, & Chuche, 1992).
Conformational Studies
The molecular structure and conformations of 1-pentyne, closely related to this compound, have been studied. Research using gas electron diffraction revealed a mixture of conformations in gaseous 1-pentyne (Trætteberg, Bakken, & Hopf, 1999).
Synthesis of Complex Compounds
In the synthesis of complex organic compounds, this compound serves as an intermediate. For example, it has been utilized in synthesizing (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal, compounds of interest in organic chemistry and biochemistry (Sharma, Chand, & Verma, 1994).
Alkynyl- and Substituted Alkynylcyclopropanes Synthesis
This compound is a key component in synthesizing alkynyl- and substituted alkynylcyclopropanes. These compounds have diverse applications in chemistry, particularly in the creation of more complex molecular structures (Militzer et al., 1993).
Dienals Production
The compound is used in synthesizing various dienals, like 4,7-decadienal and 4,7-tridecadienal, by coupling with other organic compounds. These syntheses have relevance in fragrance and flavor industries (Ward & Dorp, 2010).
Macrolide Pheromone Synthesis
In a novel approach, this compound has been used in synthesizing a macrolide pheromone of Cucujid grain beetles, showcasing its utility in bioorganic chemistry and entomology (Pawar, Chattopadhyay, Chattopadhyay, & Mamdapur, 1993).
Carbohydrate-Derived Synthesis
It plays a role in synthesizing carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors, significant in organometallic chemistry (Weyershausen, Nieger, & Dötz, 2000).
Catalysis and Hydrogenation Studies
This compound has been studied in the context of alkyne hydrogenation over various palladium catalysts, providing insights into the behavior of palladium catalysts in chemical reactions (Teschner et al., 2006).
Propriétés
IUPAC Name |
1-bromopent-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJIRZDULTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


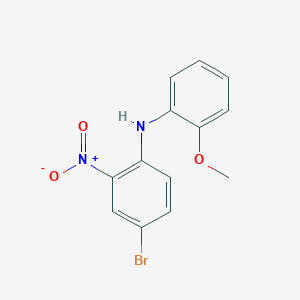

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)
![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
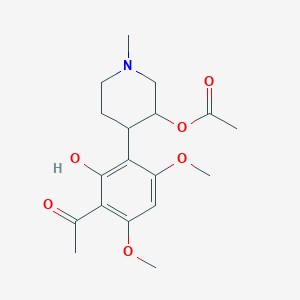
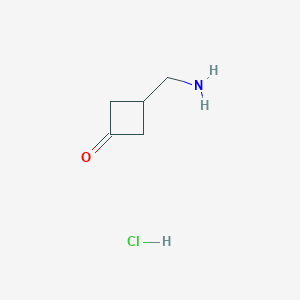
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
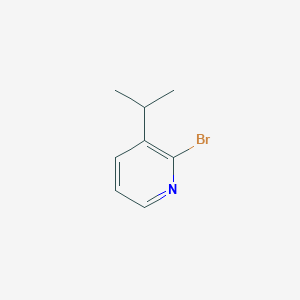

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)
